TIQ-15, a synthetic organic compound, is classified as a CXCR4 antagonist. It is particularly significant in the context of cancer therapy and HIV treatment due to its ability to inhibit the CXCR4 receptor, which plays a critical role in various physiological and pathological processes, including cancer metastasis and viral entry into cells. The compound's full IUPAC name is N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine .
TIQ-15 has been identified through structure-activity relationship studies aimed at developing potent CXCR4 antagonists. It is part of a broader class of tetrahydroisoquinoline derivatives that have been explored for their potential therapeutic applications in oncology and virology . Despite its promising biological activity, TIQ-15 has limitations regarding oral bioavailability and off-target effects, particularly the inhibition of cytochrome P450 2D6, a key enzyme involved in drug metabolism .
The synthesis of TIQ-15 involves several steps that typically include the formation of imine intermediates followed by reduction processes. One notable method employs titanium isopropoxide to facilitate the formation of imine intermediates, which are subsequently reduced using sodium triacetoxyborohydride . This approach allows for the introduction of specific side chains that enhance the compound's pharmacological properties.
The molecular structure of TIQ-15 features a complex arrangement with two tetrahydroisoquinoline rings connected by a butane-1,4-diamine linker. The structural configuration allows for specific interactions with the CXCR4 receptor.
TIQ-15 primarily functions as an antagonist by binding to the CXCR4 receptor and inhibiting its activation by endogenous ligands such as stromal cell-derived factor 1 (SDF-1). The compound's mechanism involves competitive inhibition where it prevents SDF-1 from engaging with CXCR4.
The mechanism of action for TIQ-15 involves its binding affinity for the CXCR4 receptor. Upon binding, it stabilizes a conformation that prevents receptor activation and subsequent signaling cascades associated with cell migration and proliferation.
TIQ-15 exhibits several important physical and chemical properties relevant to its function as a pharmaceutical agent.
TIQ-15 has been explored for various scientific applications:
CXCR4, a class A G protein-coupled receptor (GPCR), serves as a critical co-receptor for HIV-1 entry into CD4⁺ T-cells by binding the viral envelope glycoprotein gp120. This interaction triggers conformational changes enabling viral fusion and infection [9]. Beyond virology, CXCR4 overexpression occurs in >20 cancer types (e.g., leukemia, breast cancer) and drives metastasis by facilitating tumor cell migration toward stromal cell-derived factor-1 (SDF-1/CXCL12)-rich microenvironments [3] [9]. The receptor’s dual role in HIV pathogenesis and cancer progression establishes it as a high-value therapeutic target.
Table 1: Biological Roles of CXCR4
Pathology | Mechanism | Consequence |
---|---|---|
HIV Infection | gp120 binding and co-receptor engagement | Viral fusion and CD4⁺ T-cell entry |
Cancer Metastasis | SDF-1-mediated chemotaxis | Homing of tumor cells to bone/brain |
WHIM Syndrome | Gain-of-function mutations | Immunodeficiency and warts |
Despite CXCR4’s therapeutic relevance, clinical translation remains challenging. In HIV treatment, only CCR5 antagonists (e.g., maraviroc) are approved, leaving ~50% of late-stage patients with CXCR4-tropic viruses without targeted options [2] [7]. Existing CXCR4 inhibitors like plerixafor (AMD3100) face limitations: plerixafor is approved solely for stem cell mobilization, while AMD11070 development halted due to hepatotoxicity [7] [8]. Additionally, small-molecule CXCR4 antagonists frequently exhibit off-target effects, poor oral bioavailability, or metabolic instability—highlighting unmet needs for optimized compounds [1] [3].
TIQ-15, a tetrahydroisoquinoline derivative, emerged from structure-activity optimization of earlier CXCR4 antagonists. Its development addressed metabolic liabilities of predecessors (e.g., CYP450 2D6 inhibition) while enhancing target specificity [1] [5]. Preclinical studies position TIQ-15 as a dual-function agent: blocking HIV entry and disrupting CXCR4-driven cancer signaling pathways [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7